3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE
Overview
Description
3-(Methylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C7H12OS It is characterized by a cyclohexanone ring substituted with a methylsulfanyl group at the third position
Mechanism of Action
Target of Action
It is structurally similar to cyclohexanone , which is known to interact with various enzymes and proteins
Mode of Action
A related compound, 4‐(methylsulfanyl)‐3[(1z)‐1‐(2‐phenylhydrazinylidene) ethyl] quinoline‐2(1h)‐one, has been studied, and its tautomerization mechanism was inspected using density function theory . This might provide some insights into the potential mode of action of 3-(Methylsulfanyl)cyclohexanone, but direct studies on this compound are needed to confirm this.
Biochemical Analysis
Cellular Effects
The effects of 3-(Methylsulfanyl)cyclohexanone on cellular processes are diverse. In bacterial cells, such as Escherichia coli and Corynebacterium glutamicum, exposure to this compound can induce stress responses that affect carbon metabolism . Specifically, it can decrease the specific growth rate and increase cellular maintenance energy. In mammalian cells, 3-(Methylsulfanyl)cyclohexanone may influence cell signaling pathways, gene expression, and cellular metabolism, although detailed studies are needed to elucidate these effects fully.
Metabolic Pathways
3-(Methylsulfanyl)cyclohexanone is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes. For example, the conversion of 3-(Methylsulfanyl)cyclohexanone to cyclohexanol and other metabolites can impact cellular energy metabolism and redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)cyclohexanone
- 3-(Ethylsulfanyl)cyclohexan-1-one
- 3-(Propylsulfanyl)cyclohexan-1-one
Uniqueness
3-(Methylsulfanyl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
3-methylsulfanylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVOLBGMDFEMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301964 | |
Record name | 3-(methylsulfanyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22842-45-1 | |
Record name | NSC147630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(methylsulfanyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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